molecular formula C10H15NO5 B1441258 Methyl {[2-oxo-2-(pent-4-en-1-yloxy)ethyl]carbamoyl}formate CAS No. 1356163-76-2

Methyl {[2-oxo-2-(pent-4-en-1-yloxy)ethyl]carbamoyl}formate

Cat. No.: B1441258
CAS No.: 1356163-76-2
M. Wt: 229.23 g/mol
InChI Key: BJRREYNGXNOFPY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl {[2-oxo-2-(pent-4-en-1-yloxy)ethyl]carbamoyl}formate involves several steps. One common method includes the reaction of pent-4-en-1-ol with ethyl oxalyl chloride to form ethyl 2-oxo-2-(pent-4-en-1-yloxy)acetate. This intermediate is then reacted with methyl isocyanate to yield the final product . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

Methyl {[2-oxo-2-(pent-4-en-1-yloxy)ethyl]carbamoyl}formate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl {[2-oxo-2-(pent-4-en-1-yloxy)ethyl]carbamoyl}formate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: This compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Mechanism of Action

The mechanism of action of Methyl {[2-oxo-2-(pent-4-en-1-yloxy)ethyl]carbamoyl}formate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Methyl {[2-oxo-2-(pent-4-en-1-yloxy)ethyl]carbamoyl}formate can be compared with similar compounds such as:

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-oxo-2-[(2-oxo-2-pent-4-enoxyethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-3-4-5-6-16-8(12)7-11-9(13)10(14)15-2/h3H,1,4-7H2,2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRREYNGXNOFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)NCC(=O)OCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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